![molecular formula C19H21BrN2O2 B1372490 Tert-butyl 3-(4-bromophenyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate CAS No. 1186194-93-3](/img/structure/B1372490.png)
Tert-butyl 3-(4-bromophenyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate
Overview
Description
Tert-butyl 3-(4-bromophenyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate (TBBTQC) is a synthetic compound that has been studied for its potential applications in the fields of biochemistry and physiology. TBBTQC is a quinoxaline derivative that has been found to exhibit interesting properties in laboratory experiments. It has been used as a model compound for studying the properties of quinoxalines and their derivatives.
Scientific Research Applications
Synthesis of Quinoxalines
Tert-butyl 3-(4-bromophenyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate plays a role in the synthesis of quinoxalines, an important class of compounds in organic chemistry. For instance, the reaction of 3-{[(tert-Butoxy)carbonyl]diazenyl}but-2-enoates with aromatic 1,2-diamines in tetrahydrofuran at room temperature produces 3-methylquinoxaline-2-carboxylates. These compounds are also synthesized using solid-phase methods, highlighting their versatility and practical utility in organic synthesis (Attanasi et al., 2001).C3-alkoxycarbonylation of Quinoxalin-2(1H)-ones
The compound is key in the C3-alkoxycarbonylation of quinoxalin-2(1H)-ones, a process significant in creating bioactive natural products and synthetic drugs. This method leads to the efficient preparation of various quinoxaline-3-carbonyl compounds under mild, metal-free conditions, showcasing its importance in eco-friendly and efficient drug synthesis (Long-Yong Xie et al., 2019).Synthesis of Marine Drug Intermediates
This compound is also utilized in the synthesis of marine drugs, specifically in creating key intermediates like 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid. This is part of the structural-activity relationship studies of antitumor antibiotics and showcases the compound's role in developing potential cancer treatments (Hui-jing Li et al., 2013).Role in Synthetic Organic Transformations
It serves as a substrate in various synthetic transformations, such as in the synthesis of tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate. This transformation involves reactions with maleic anhydride, electrophilic and nucleophilic reagents, and redox processes, illustrating the compound's utility in diverse chemical reactions (Moskalenko et al., 2014).
properties
IUPAC Name |
tert-butyl 3-(4-bromophenyl)-3,4-dihydro-2H-quinoxaline-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O2/c1-19(2,3)24-18(23)22-12-16(13-8-10-14(20)11-9-13)21-15-6-4-5-7-17(15)22/h4-11,16,21H,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRFFXEMAEKISOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(NC2=CC=CC=C21)C3=CC=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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